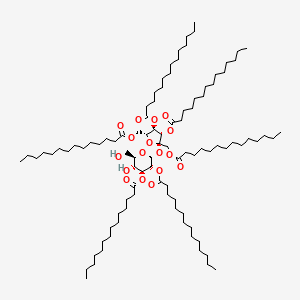

Sucrose hexamyristate

Description

Properties

CAS No. |

94139-15-8 |

|---|---|

Molecular Formula |

C96H178O17 |

Molecular Weight |

1604.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |

InChI |

InChI=1S/C96H178O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-84(98)105-80-83-91(108-86(100)75-69-63-57-51-45-39-33-27-21-15-9-3)94(111-89(103)78-72-66-60-54-48-42-36-30-24-18-12-6)96(112-83,81-106-85(99)74-68-62-56-50-44-38-32-26-20-14-8-2)113-95-93(110-88(102)77-71-65-59-53-47-41-35-29-23-17-11-5)92(90(104)82(79-97)107-95)109-87(101)76-70-64-58-52-46-40-34-28-22-16-10-4/h82-83,90-95,97,104H,7-81H2,1-6H3/t82-,83-,90-,91-,92+,93-,94+,95-,96+/m1/s1 |

InChI Key |

MYJOAFQNHXQZSX-IZYOOIPKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Sucrose Hexamyristate

Established Chemical Synthesis Routes for Sucrose (B13894) Esters

Chemical synthesis of sucrose esters primarily involves two main approaches: transesterification and direct esterification. These processes are influenced by the choice of reactants, catalysts, and reaction conditions.

Transesterification is a widely used industrial method for producing sucrose esters. bohrium.com This process involves the reaction of sucrose with a fatty acid ester, typically a methyl ester or a triglyceride, in the presence of a basic catalyst. wikipedia.orggoogle.com The reaction equilibrium is driven forward by removing the alcohol byproduct, such as methanol, through distillation. wikipedia.org

Commonly used basic catalysts include potassium carbonate and sodium methoxide. wikipedia.orggoogle.com The transesterification of sucrose with triglycerides is a solvent-free process that can be performed at temperatures between 110°C and 140°C. google.com This method produces a mixture of sucrose esters with varying degrees of substitution. wikipedia.org Industrial processes often yield a mixture of sucrose monoesters and more substituted esters. wikipedia.org

Table 1: Comparison of Transesterification Processes for Sucrose Ester Synthesis

| Parameter | Triglyceride Transesterification | Fatty Acid Methyl Ester Transesterification |

|---|---|---|

| Reactants | Sucrose, Triglycerides | Sucrose, Fatty Acid Methyl Ester |

| Catalyst | Basic (e.g., Potassium Carbonate) | Basic (e.g., Sodium Methoxide) |

| Solvent | Typically solvent-free | Often uses solvents like DMSO or DMF |

| Temperature | 110°C - 140°C | Around 90°C in solvent |

| Key Feature | Avoids the use of organic solvents | Byproduct (methanol) removal drives the reaction |

Direct esterification of sucrose with a fatty acid is generally not a viable method because the acidic conditions required for the reaction can cause the breakdown of the sucrose molecule. bohrium.com However, alternative methods have been developed to achieve direct acylation. One such method involves the reaction of sucrose with fatty acid chlorides in the presence of pyridine. google.com While this approach can be used to prepare sucrose octa-esters, it is generally considered uneconomical and does not yield significant amounts of mono- or di-esters. google.com Another approach is the use of fatty acid anhydrides, but the commercial unavailability and high cost of higher fatty acid anhydrides limit their practical application. google.com

Recent research has explored the direct esterification of sucrose with higher carboxylic acids, such as stearic, palmitic, and oleic acids, at temperatures between 150-170°C in high-boiling aprotic dipolar solvents like N-methylpyrrolidone and DMSO. This method has been shown to yield sucrose esters with varying degrees of substitution, with the reaction being nearly complete after 18 hours at 170°C, achieving an acid conversion of 98%.

The choice of solvent and the optimization of reaction conditions are crucial for the efficient synthesis of sucrose esters. Dimethylformamide (DMF) was one of the first solvents used for the transesterification of sucrose and triglycerides, but it has been largely replaced by the less hazardous and more economical dimethyl sulfoxide (B87167) (DMSO). wikipedia.org These solvents are effective because they can dissolve both the hydrophilic sucrose and the lipophilic fatty acid esters. oup.com

Solvent-free synthesis methods have also been developed to create more environmentally friendly processes. assemblingsugars.fracs.org In one solvent-free approach, the reaction is carried out by heating a mixture of solid sucrose, a fatty acid methyl ester, and a basic catalyst. assemblingsugars.fr To improve the homogeneity of the reaction mixture and increase the yield of monoesters, divalent metal fatty acid alkanoates (e.g., magnesium stearate) can be added, which helps to form a melted, homogeneous paste at around 125°C. assemblingsugars.fr

Optimization of reaction conditions such as temperature, reaction time, and catalyst concentration is essential for maximizing the yield and controlling the degree of esterification. For instance, in a solvent-free transesterification process, the reaction is typically performed at temperatures between 110°C and 140°C. google.com Temperatures below 110°C result in a negligible reaction rate, while temperatures above 140°C can lead to charring of the sucrose. google.com

Table 2: Optimized Conditions for Sucrose Ester Synthesis

| Synthesis Method | Solvent | Catalyst | Temperature | Key Findings |

|---|---|---|---|---|

| Transesterification | DMSO or DMF | Sodium Methoxide | ~90°C | Produces a mixture of mono- and poly-esters. wikipedia.org |

| Solvent-Free Transesterification | None | Potassium Carbonate | 120°C - 130°C | Addition of emulsifiers can accelerate the reaction. google.com |

| Direct Esterification | N-methylpyrrolidone, DMSO | None | 150°C - 170°C | High conversion rates for higher fatty acids. |

Enzymatic Synthesis and Biocatalytic Pathways for Sucrose Hexamyristate

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of sucrose esters. bohrium.comscilit.com Lipases and proteases are the primary enzymes used for this purpose. bohrium.com

Lipases are widely used to catalyze the transesterification of sucrose with fatty acid esters. e3s-conferences.org This biocatalytic approach offers several advantages over chemical synthesis, including milder reaction conditions (typically 30-70°C), reduced energy consumption, and often the elimination of the need for organic solvents. e3s-conferences.orge3s-conferences.org Candida antarctica lipase is a commonly used biocatalyst for this reaction. e3s-conferences.org

In a typical enzymatic process, sucrose and a fatty acid methyl ester are reacted in the presence of a lipase. e3s-conferences.org Due to the different polarities of the substrates, a solvent such as n-hexane may be used to improve homogeneity. e3s-conferences.orgui.ac.id The yield of sucrose esters is influenced by factors such as reaction time and the enzyme-to-substrate ratio. e3s-conferences.org One study showed that the optimal synthesis of a sucrose ester was achieved with a reaction time of 10 hours and a lipase enzyme ratio of 0.4% (w/w), resulting in a 90.45% yield. e3s-conferences.orge3s-conferences.org

Table 3: Research Findings on Lipase-Catalyzed Sucrose Ester Synthesis

| Lipase Source | Substrates | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| Candida antarctica | Sucrose, Methyl Ester | n-hexane | 30°C - 33°C | 10 hours | 90.45% e3s-conferences.orge3s-conferences.org |

| Candida rugosa | Sucrose, Fatty Acids from Coconut Oil | n-hexane | 30°C | 18 hours | Optimized condition ui.ac.idui.ac.id |

| Candida rugosa | Sucrose, Fatty Acids from Palm Oil | n-hexane | 30°C | 12 hours | Optimized condition ui.ac.idui.ac.id |

| Humicola lanuginosa | Sucrose, Vinyl Laurate | 2-methyl-2-butanol/DMSO | Not specified | 24 hours | 70% conversion to monoester nih.gov |

A significant advantage of enzymatic synthesis is the ability to control the regioselectivity of the acylation, meaning the specific hydroxyl group on the sucrose molecule to which the fatty acid is attached. nih.gov Different enzymes exhibit different regioselectivities. For example, subtilisins BPN' and Carlsberg preferentially acylate the 1'-hydroxyl group of sucrose, with some acylation also occurring at the 6-hydroxyl position. nih.gov

The regioselectivity can be influenced by the reaction medium and the chain length of the fatty acid ester. nih.gov More hydrophobic solvents and longer fatty acid chains tend to decrease the preference for 1'-acylation and favor 6-acylation. nih.gov This is because the hydrophobicity of the solvent affects how the sucrose molecule is positioned within the enzyme's active site. nih.gov

Molecular modeling has shown that in solvents that can solvate sugars, the glucose part of sucrose is exposed to the medium, favoring 1'-acylation. nih.gov In more hydrophobic solvents, the entire sucrose molecule is more likely to be buried within the enzyme's binding pocket, making 6-acylation more favorable. nih.gov This demonstrates that by carefully selecting the enzyme, solvent, and acyl donor, it is possible to achieve a high degree of control over the structure of the resulting sucrose ester. nih.gov

Bioreactor Design and Process Intensification for this compound Synthesis

The efficient synthesis of this compound, a highly substituted sucrose polyester (B1180765), on an industrial scale necessitates sophisticated bioreactor design and process intensification strategies. The primary challenges in its production are often associated with the low solubility of sucrose in non-polar organic solvents where lipases are most active, and the need to shift the reaction equilibrium towards synthesis rather than hydrolysis.

Bioreactor Selection and Configuration:

For the enzymatic synthesis of sucrose esters like this compound, various bioreactor configurations can be considered, each with its own set of advantages and disadvantages.

Stirred-Tank Bioreactors (STRs): These are the most common type of bioreactors used in the chemical and biochemical industries. For this compound synthesis, STRs can be operated in batch, fed-batch, or continuous mode.

Batch and Fed-Batch Operations: In a batch process, all reactants are added at the beginning of the reaction. In a fed-batch process, one or more substrates are fed to the bioreactor during the cultivation. These modes are simpler to operate but may suffer from substrate or product inhibition.

Continuous Operation: Continuous stirred-tank reactors (CSTRs) allow for a continuous feed of substrates and removal of products, leading to higher productivity. However, maintaining stable operating conditions can be more complex.

Packed-Bed Bioreactors (PBRs): In a PBR, the immobilized enzyme is packed in a column, and the substrate solution is passed through it. This configuration can offer high enzyme loading and minimize enzyme washout, leading to high volumetric productivity. It is particularly suitable for continuous processes.

Membrane Bioreactors (MBRs): MBRs integrate a membrane separation process with a bioreactor. This can be advantageous for in-situ product removal, which can alleviate product inhibition and shift the reaction equilibrium towards the synthesis of this compound.

Process Intensification Strategies:

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For this compound synthesis, key intensification strategies include:

Solvent-Free Systems: A significant advancement in sucrose ester synthesis is the move towards solvent-free reaction media. assemblingsugars.fr Traditional organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective in solubilizing both sucrose and fatty acids but are toxic and difficult to remove from the final product. mdpi.com Solvent-free systems, where the fatty acid methyl ester acts as the solvent, offer a greener and more cost-effective alternative. assemblingsugars.fr To overcome the miscibility issues in such systems, the use of emulsifiers or the formation of a homogeneous melt at elevated temperatures can be employed. assemblingsugars.fr

Use of Ionic Liquids and Deep Eutectic Solvents: Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered "green solvents" and have shown promise in sucrose ester synthesis. nih.govfrontiersin.org They can effectively dissolve sucrose and are compatible with enzymatic reactions. nih.govfrontiersin.org Some ionic liquids can even act as dual-function catalysts and solvents. elsevierpure.com

Ultrasonic Synthesis: The application of ultrasound has been shown to intensify the transesterification process for sucrose esters. uctm.edu Ultrasound can enhance mass transfer and accelerate the reaction rate, potentially leading to higher yields in shorter reaction times. uctm.edu

The following table summarizes the key parameters and outcomes of different process intensification strategies for sucrose ester synthesis, which are applicable to the production of this compound.

| Strategy | Key Parameters | Advantages | Challenges |

| Solvent-Free Synthesis | Temperature, Pressure, Catalyst, Emulsifier | Reduced cost, Greener process, Simplified downstream processing | Poor miscibility of reactants, Potential for high viscosity |

| Ionic Liquids/Deep Eutectic Solvents | Type of IL/DES, Co-solvent, Temperature | High sucrose solubility, Potential for catalyst recycling, Enhanced enzyme stability | Cost of ILs/DESs, Product recovery from the solvent |

| Ultrasonic Synthesis | Frequency, Power, Temperature, Catalyst | Increased reaction rate, Reduced reaction time | Potential for enzyme deactivation at high power, Scale-up challenges |

Substrate Specificity and Enzyme Engineering Considerations

The enzymatic synthesis of this compound is critically dependent on the choice of enzyme and its inherent properties. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions.

Substrate Specificity of Lipases:

The substrate specificity of a lipase determines its efficiency in acylating the hydroxyl groups of the sucrose molecule with myristic acid. Lipases exhibit different types of specificities:

Regioselectivity: This refers to the preference of the enzyme to acylate a specific hydroxyl group on the sucrose molecule. For the synthesis of a highly substituted ester like this compound, a lipase with broad regioselectivity or multiple lipases with complementary regioselectivities might be necessary.

Fatty Acid Specificity: Lipases also show specificity towards the acyl donor, in this case, myristic acid or its ester. The chain length and degree of saturation of the fatty acid can influence the reaction rate.

Enantioselectivity: While less critical for the synthesis from achiral myristic acid, this property can be important when using chiral substrates.

Computational studies on the transesterification of sucrose have provided insights into the structural basis of lipase specificity. For instance, the size and flexibility of the binding pocket in lipases from Candida antarctica B and Thermomyces lanuginosus have been shown to influence their regioselectivity.

Enzyme Engineering:

To improve the efficiency and selectivity of this compound synthesis, enzyme engineering techniques can be employed to modify the properties of existing lipases.

Rational Design: This approach involves making specific changes to the amino acid sequence of the enzyme based on a detailed understanding of its structure and mechanism. For example, mutations can be introduced in the active site to alter the substrate binding pocket and thereby modify the regioselectivity.

Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis and then screening for mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure.

The following table outlines key considerations for enzyme selection and engineering in the context of this compound synthesis.

| Consideration | Objective | Approach |

| Enzyme Source | High activity and stability under process conditions | Screening of lipases from various microbial sources |

| Regioselectivity | Achieving a high degree of substitution | Selection of lipases with broad regioselectivity or a cocktail of enzymes |

| Fatty Acid Specificity | Efficient utilization of myristic acid or its esters | Characterization of lipase activity with different acyl donors |

| Enzyme Immobilization | Enhanced stability and reusability | Immobilization on various supports (e.g., resins, nanoparticles) |

| Protein Engineering | Improved catalytic efficiency and selectivity | Rational design and directed evolution |

Novel Synthetic Strategies and Future Directions in this compound Preparation

The development of more sustainable and efficient methods for the synthesis of sucrose esters, including this compound, is an active area of research. Future strategies are focused on the implementation of green chemistry principles, the development of hybrid catalytic systems, and the use of advanced catalysts.

Green Chemistry Principles in Sucrose Ester Synthesis

The twelve principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. solubilityofthings.comacs.orgnih.govepa.gov The application of these principles to the synthesis of this compound can lead to more sustainable manufacturing processes.

Prevention of Waste: Designing synthetic routes that minimize the formation of byproducts is a key goal. Enzymatic synthesis, with its high selectivity, can contribute significantly to waste prevention compared to traditional chemical methods. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Transesterification reactions, where an ester is exchanged, generally have higher atom economy than esterification reactions that produce water as a byproduct.

Use of Renewable Feedstocks: Sucrose, derived from sugarcane or sugar beets, and myristic acid, which can be obtained from vegetable oils, are both renewable feedstocks. researchgate.net

Safer Solvents and Auxiliaries: The elimination of hazardous organic solvents is a major focus. The development of solvent-free synthesis methods and the use of greener solvents like ionic liquids and deep eutectic solvents are important steps in this direction. assemblingsugars.frnih.govfrontiersin.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Enzymes are highly efficient and selective catalysts that can be used in small quantities and can often be recycled. mdpi.com

Chemo-Enzymatic Hybrid Approaches

Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to achieve transformations that are difficult to accomplish by either method alone. mdpi.com For the synthesis of this compound, a chemo-enzymatic approach could involve:

Enzymatic synthesis of a sucrose myristate mono- or di-ester: An initial enzymatic step could be used to selectively acylate specific hydroxyl groups on the sucrose molecule with high regioselectivity.

Chemical acylation of the remaining hydroxyl groups: The partially acylated sucrose ester could then be subjected to a chemical acylation step to esterify the remaining hydroxyl groups, leading to the formation of this compound.

This hybrid approach could offer better control over the degree of substitution and the isomeric distribution of the final product. A chemo-enzymatic strategy has been successfully employed to prepare sucrose-containing aromatic polymers. nih.gov

Advanced Catalytic Systems for Enhanced Yield and Purity

Research into novel catalytic systems aims to improve the yield, purity, and sustainability of sucrose ester synthesis.

Nanocatalysts: The use of enzymes immobilized on nanostructured materials, or "nanocatalysts," can offer several advantages, including high surface area-to-volume ratio, improved mass transfer, and enhanced stability. While specific applications to this compound are not widely reported, the potential for improved catalytic performance is significant.

Ionic Liquids as Catalysts: As mentioned earlier, certain ionic liquids can function not only as solvents but also as catalysts for esterification reactions, simplifying the reaction system. elsevierpure.com

Heterogeneous Acid Catalysts: The use of solid acid catalysts, such as resins, can facilitate the esterification reaction and simplify catalyst removal and recycling. bohrium.com

The table below provides a comparative overview of different catalytic systems for sucrose ester synthesis.

| Catalytic System | Advantages | Disadvantages |

| Homogeneous Base Catalysts | High reaction rates | Difficult to remove from the product, Can cause saponification |

| Enzymatic Catalysts (Lipases) | High selectivity, Mild reaction conditions, Environmentally friendly | Higher cost, Potential for inhibition |

| Chemo-enzymatic Systems | Combines selectivity of enzymes with efficiency of chemical catalysts | More complex multi-step process |

| Advanced Catalytic Systems (e.g., Nanocatalysts, Ionic Liquids) | Potentially higher activity and stability, Greener reaction media | Higher initial cost, Technology is still under development |

Advanced Analytical and Spectroscopic Characterization of Sucrose Hexamyristate

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the analysis of sucrose (B13894) esters like sucrose hexamyristate, which are often produced as part of a complex mixture of molecules with varying degrees of esterification. Different chromatographic methods offer specific advantages for separation, quantification, and monitoring of the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Sucrose Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of sucrose fatty acid esters. jst.go.jp Reversed-phase HPLC (RP-HPLC) is commonly employed to separate these esters based on their degree of substitution, from monoesters to polyesters. jst.go.jptandfonline.com For compounds like this compound, gradient elution is essential to achieve good separation of the complex mixture of esters that can be formed during synthesis. tandfonline.com

A typical mobile phase for RP-HPLC analysis of sucrose esters involves a gradient of solvents such as methanol, water, and tetrahydrofuran. jst.go.jpresearchgate.net Due to the lack of a strong UV chromophore in sucrose esters, detection methods like Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection are often used. tandfonline.comsemanticscholar.org ELSD is particularly suitable for gradient elution as it is insensitive to volatile mobile phase components. jst.go.jp This methodology allows for the separation and determination of mono- to octa-esters in a single analytical run. tandfonline.com The combination of HPLC with ELSD and Electrospray Ionization Mass Spectrometry (ESI-MS) can provide both quantitative data and structural information on the positional isomers within each ester fraction. tandfonline.com

Table 1: Example HPLC Parameters for Sucrose Ester Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-Phase C8 or C18 | researchgate.net |

| Mobile Phase | Gradient of Methanol/Water or Methanol/Tetrahydrofuran/Water | jst.go.jptandfonline.comresearchgate.net |

| Flow Rate | ~1.0 mL/min | researchgate.net |

| Column Temperature | 40°C | researchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) | jst.go.jptandfonline.com |

Gas Chromatography (GC) Methodologies for Ester Mixtures

Gas Chromatography (GC) is another valuable technique for the analysis of sucrose esters, although their low volatility presents a challenge. nih.gov To overcome this, sucrose esters are typically derivatized before analysis to increase their volatility. nih.gov Common derivatization methods include acetylation or silylation of the free hydroxyl groups. nih.govnih.gov The derivatized sample is then injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase.

The analytical approach often involves hydrolysis of the sucrose ester to liberate sucrose, which is then derivatized (e.g., by silylation) and measured by GC-MS. nih.govresearchgate.net This allows for the estimation of the total sucrose ester content in a sample. nih.gov For more direct analysis, after derivatization (e.g., acetylation), the sample can be analyzed on a wide-bore GC column. oup.comsemanticscholar.org Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used to confirm the identity of the chromatographic peaks. oup.comresearchgate.net

Table 2: Typical GC Parameters for Derivatized Sucrose Ester Analysis

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Acetylation (acetic anhydride/pyridine) or Silylation | nih.govoup.com |

| Column | Wide-bore capillary column (e.g., Rxi-5HT, RTX-5) | semanticscholar.orgznaturforsch.com |

| Injector Temperature | ~320°C | znaturforsch.com |

| Column Program | Temperature gradient (e.g., 100°C to 320°C at 4°C/min) | znaturforsch.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | znaturforsch.comfao.org |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring the progress of sucrose esterification reactions. dss.go.thcreative-biolabs.com It allows for the qualitative separation of the reaction mixture into its components, including unreacted sucrose, monoesters, diesters, and higher polyesters like this compound. nih.govresearchgate.net This makes TLC an invaluable tool for determining the optimal reaction time and conditions. dss.go.th

The separation is typically performed on silica (B1680970) gel plates. researchgate.netnih.gov A suitable mobile phase, often a mixture of solvents like toluene, ethyl acetate, and methanol, is chosen to achieve effective separation of the components based on their polarity. nih.gov After development, the spots are visualized using a staining agent, as sucrose esters are not UV-active. A common visualization reagent involves urea-phosphoric acid-n-butanol, which produces colored spots for the separated esters. nih.gov The retention factor (Rf value) helps in identifying the different classes of esters; for instance, monoesters typically have a lower Rf value than the less polar higher esters. nih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of sucrose esters. researchgate.netnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, including the specific positions of the myristate ester groups on the sucrose backbone. researchgate.netbohrium.com

In the ¹H NMR spectrum of a sucrose ester, the signals of the protons on the sucrose unit are observed, along with signals from the fatty acid chains. Esterification causes a downfield shift (to a higher ppm value) of the signals from protons attached to the carbons bearing the newly formed ester groups. By analyzing these chemical shift changes and coupling patterns, the exact locations of acylation can be determined. youtube.com

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atoms of the sucrose backbone that are involved in the ester linkages experience a significant downfield shift. mdpi.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate proton and carbon signals, providing unambiguous assignment of all atoms and confirming the structure of this compound. researchgate.net

Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Sucrose Esters

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Sucrose backbone protons (non-esterified) | 3.4 - 4.3 | Complex, overlapping signals. |

| ¹H | Anomeric proton (H-1) | ~5.4 | Typically a distinct doublet. chemicalbook.com |

| ¹H | Sucrose protons at esterification sites | Shifted downfield | The extent of the shift depends on the specific position. youtube.com |

| ¹H | α-CH₂ of myristate chain | ~2.2 | Protons adjacent to the ester carbonyl. youtube.com |

| ¹³C | Sucrose backbone carbons | 60 - 105 | Characteristic signals for the glucose and fructose (B13574) units. |

| ¹³C | Anomeric carbons (C-1, C-2') | ~92 (C-1), ~104 (C-2') | Distinct signals for the glycosidic linkage carbons. |

| ¹³C | Carbons at esterification sites | Shifted downfield | Shift indicates the position of the fatty acid chain. mdpi.com |

| ¹³C | Carbonyl carbon (C=O) of myristate | ~173 | Characteristic signal for the ester carbonyl group. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. scispace.comnih.gov It is particularly useful for confirming the esterification of sucrose. The FT-IR spectrum of this compound will show characteristic absorption bands that confirm its structure.

Compared to the spectrum of unmodified sucrose, the spectrum of this compound will exhibit a significant decrease in the intensity of the broad O-H stretching band (around 3600-3200 cm⁻¹) due to the replacement of six hydroxyl groups with ester groups. researchgate.net The most telling evidence of successful esterification is the appearance of a strong absorption band corresponding to the C=O (carbonyl) stretching of the ester functional groups, typically found in the region of 1750-1735 cm⁻¹. ieeesem.com Additionally, characteristic C-O stretching bands for the ester linkage will be present. ieeesem.com

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3500 - 3200 | O-H stretching | Residual Hydroxyl groups | Reduced intensity compared to sucrose, indicating high degree of esterification. researchgate.net |

| ~2920, ~2850 | C-H stretching | Alkyl chains (CH₂, CH₃) | Strong bands from the myristate fatty acid chains. |

| ~1750 - 1735 | C=O stretching | Ester Carbonyl | Strong, sharp peak confirming the presence of ester groups. ieeesem.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of sucrose esters like this compound. While specific mass spectrometry data for this compound is not extensively available in the public domain, the general principles of analyzing sucrose esters can be applied.

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed for the analysis of sucrose esters to minimize fragmentation during ionization and to predominantly produce molecular ions. The molecular weight of this compound can be calculated based on its chemical formula (C₉₆H₁₈₂O₁₇). The myristoyl group (C₁₄H₂₇O) has a molecular weight of 211.36 g/mol , and sucrose has a molecular weight of 342.30 g/mol . With six myristoyl groups esterified to the sucrose backbone, the theoretical molecular weight can be determined.

Tandem mass spectrometry (MS/MS) is utilized to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of sucrose esters typically involves the cleavage of the glycosidic bond between the glucose and fructose moieties of the sucrose backbone, as well as the cleavage of the ester bonds. Cross-ring cleavages within the sugar rings can also occur. nih.gov The resulting fragment ions can help to confirm the identity and substitution pattern of the fatty acid esters on the sucrose molecule.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Information |

|---|---|

| Theoretical Molecular Weight | C₉₆H₁₈₂O₁₇: ~1608 g/mol |

| Ionization Technique | Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Expected Molecular Ions | [M+Na]⁺, [M+K]⁺, [M+H]⁺ |

| Key Fragmentation Pathways | - Cleavage of ester bonds, resulting in the loss of myristic acid moieties.- Cleavage of the glycosidic bond.- Cross-ring cleavage of the sucrose backbone. |

| Characteristic Fragment Ions | - Ions corresponding to the loss of one or more myristoyl groups.- Ions representing the intact sucrose backbone or its fragments. |

Note: This table is based on general principles of mass spectrometry of sucrose esters and the known structure of this compound. Actual experimental data may vary.

Thermal Analysis and Energetic Characterization in Academic Contexts

Thermal analysis techniques are crucial for understanding the physical and chemical changes that occur in a material as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into its phase behavior and thermal stability.

Differential Scanning Calorimetry (DSC) for Phase Transition Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization behavior.

For sucrose esters, the thermal properties are highly dependent on the type and number of fatty acid chains attached to the sucrose molecule. Generally, sucrose esters with a higher degree of esterification and longer fatty acid chains will have higher melting points. While specific DSC data for this compound is limited, studies on other sucrose esters indicate that they can exhibit complex thermal behavior, including multiple melting endotherms and glass transitions. nih.govresearchgate.net The presence of different isomers (positional isomers of the myristoyl groups) in a sample of this compound could also lead to broader melting ranges.

Table 2: Representative DSC Data for Sucrose Esters with Varying Degrees of Esterification

| Sucrose Ester Type | Key Thermal Transitions (Illustrative) | Reference |

|---|---|---|

| Sucrose Monostearate | Melting point: ~40-50 °C | General Literature |

| Sucrose Distearate | Melting point: ~50-60 °C | General Literature |

| Highly Esterified Sucrose Polyesters | Broader melting range, potential for glass transitions | researchgate.net |

Note: This table provides illustrative data for sucrose stearates to demonstrate the effect of esterification on thermal properties. Specific values for this compound may differ.

Thermogravimetric Analysis (TGA) for Thermal Stability Evaluation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability of a material and to study its decomposition pattern.

For sucrose esters, TGA can determine the temperature at which the compound begins to decompose. The thermal stability of sucrose esters is influenced by the fatty acid substituents. Generally, sucrose esters are relatively stable at elevated temperatures. researchgate.net The decomposition of this compound would likely occur in multiple steps, starting with the degradation of the ester groups and followed by the decomposition of the sucrose backbone at higher temperatures. TGA conducted in an inert atmosphere (e.g., nitrogen) would show the pyrolysis behavior, while analysis in an oxidative atmosphere (e.g., air) would show the thermo-oxidative degradation.

Table 3: Representative TGA Data for Sucrose and its Esters

| Compound | Onset of Decomposition (Illustrative) | Atmosphere | Reference |

|---|---|---|---|

| Sucrose | ~200-220 °C | Nitrogen | researchgate.net |

| Sucrose Esters | Generally > 220 °C, dependent on fatty acid | Nitrogen/Air | researchgate.net |

Note: This table provides general thermal stability information. The specific decomposition profile of this compound would need to be determined experimentally.

Microscopic and Rheological Characterization for Morphological and Flow Properties

Understanding the microstructure and flow behavior of this compound is important for its application in various formulations.

Scanning Electron Microscopy (SEM) for Surface and Microstructure Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. For this compound, which is typically a waxy solid at room temperature, SEM can be used to study its crystalline structure, particle size, and shape.

Rheological Studies of this compound Dispersions and Solutions

The rheological properties of dispersions and solutions are critical for understanding their behavior during processing, application, and storage. While specific, detailed rheological studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the behavior can be inferred from research on the broader class of sucrose fatty acid esters (SEs). As non-ionic surfactants, the rheology of SEs is dictated by factors such as concentration, temperature, the degree of esterification, and the nature of the solvent system nih.govarxiv.org.

Sucrose esters are known to self-assemble into various supramolecular structures, such as micelles and lamellar phases, once their concentration in an aqueous solution surpasses the critical micelle concentration arxiv.orgnih.gov. The formation and interaction of these structures are primary determinants of the bulk rheological properties of the dispersion.

Research on emulsions stabilized with sucrose esters indicates that these systems typically exhibit non-Newtonian, shear-thinning behavior researchgate.net. This phenomenon is characterized by a decrease in viscosity as the applied shear rate increases. The shear-thinning effect in emulsions is often attributed to the deformation and alignment of droplets in the direction of flow or the disruption of flocculated structures within the dispersion researchgate.net. It is expected that aqueous dispersions of this compound would exhibit similar shear-thinning characteristics, particularly at concentrations sufficient for the formation of structured micellar or liquid crystalline phases.

The viscosity of sucrose ester dispersions is also highly dependent on concentration. Studies on various sucrose ester solutions have shown that viscosity generally increases with higher concentrations of the ester researchgate.net. For instance, even a 2 wt% concentration of certain amphiphilic sucrose esters can lead to a significant increase in the macroviscosity of an aqueous dispersion nih.gov. This suggests that this compound dispersions would likely transition from low-viscosity, near-Newtonian fluids at very low concentrations to more viscous, structured fluids exhibiting pronounced non-Newtonian behavior at higher concentrations.

Furthermore, dispersions of sucrose esters can display viscoelastic properties, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) characteristics when subjected to deformation nih.gov. This behavior is typical for systems containing complex, interacting structures like elongated micelles or lamellar phases.

Due to the limited availability of specific experimental data for this compound, the following table provides an illustrative example of the expected shear-thinning behavior for a hypothetical aqueous dispersion. The values are conceptual and intended to demonstrate the relationship between shear rate and viscosity.

Table 1: Illustrative Rheological Data for a Hypothetical this compound Dispersion

This data is conceptual and for illustrative purposes only.

| Shear Rate (s⁻¹) | Shear Stress (Pa) | Apparent Viscosity (Pa·s) |

|---|---|---|

| 0.1 | 1.50 | 15.00 |

| 1 | 5.00 | 5.00 |

| 10 | 12.00 | 1.20 |

| 50 | 25.00 | 0.50 |

This conceptual data illustrates a significant decrease in apparent viscosity as the shear rate increases, which is the hallmark of a shear-thinning fluid.

Molecular and Supramolecular Interactions of Sucrose Hexamyristate in Model Systems

Interfacial Phenomena and Surface Activity Mechanisms in Non-Biological Systems

The surface activity of a molecule is dictated by its amphiphilic nature, possessing both hydrophilic and lipophilic moieties. In sucrose (B13894) esters, the sucrose headgroup provides hydrophilicity, while the fatty acid chains provide lipophilicity. The degree of esterification is a critical factor in determining the balance between these properties, known as the Hydrophilic-Lipophilic Balance (HLB).

Self-Assembly Behavior and Supramolecular Architectures

The self-assembly of amphiphilic molecules into ordered structures is governed by the geometric packing of the molecules, which is influenced by the relative size of the hydrophilic headgroup and the hydrophobic tail.

Formation of Vesicles, Liposomes, and Nanostructures

The formation of bilayer structures such as vesicles and liposomes requires a specific molecular geometry, typically a cylindrical or truncated cone shape, where the cross-sectional area of the hydrophilic head is comparable to that of the hydrophobic tail. Sucrose monoesters, with a better balance of hydrophilic and lipophilic parts, can participate in forming such structures.

Sucrose hexamyristate, however, possesses a molecular geometry that is highly inverted-cone shaped, with a small hydrophilic sucrose head and an exceptionally bulky hydrophobic region composed of six myristate tails. This molecular shape is not conducive to the formation of bilayers in aqueous environments. Therefore, this compound does not self-assemble into vesicles or liposomes in water. Instead, its aggregation would lead to the formation of solid lipid nanoparticles or it would behave as a waxy, solid material.

Influence of Molecular Structure on Self-Assembly Dynamics

The molecular structure of this compound is the primary determinant of its physical properties and aggregation behavior. The presence of six acyl chains creates a molecule that is sterically hindered, bulky, and overwhelmingly hydrophobic.

Comparison with Less Esterified Sucrose Esters : Unlike sucrose monoesters which can form micelles or lamellar phases in water, the high degree of substitution in this compound prevents such self-assembly in aqueous systems nih.gov.

Three-Dimensional Conformation : Molecular modeling of sucrose di- and tri-esters shows that they are more bulky and have a more three-dimensional structure compared to monoesters researchgate.net. This effect would be even more pronounced in a hexa-ester, leading to a large molecular footprint dominated by the hydrocarbon chains.

Packing Behavior : The self-assembly of this compound would be governed by the packing of its six myristate chains, akin to the crystallization of triglycerides. This results in the formation of solid, fat-like materials rather than the dynamic, fluid aggregates seen with more hydrophilic sucrose esters. Sucrose polyesters in general are known to have physical properties that closely resemble triglyceride oils nih.gov.

Theoretical Modeling and Computational Studies of this compound

Direct theoretical modeling and detailed computational studies specifically focused on this compound are limited in the available scientific literature. The research focus for sucrose polyesters has historically been on their synthesis, physical properties for use as fat substitutes, and their interactions within food systems rather than on detailed molecular dynamics simulations of their self-assembly nih.govresearchgate.net.

However, computational methods have been applied to less complex sucrose esters. Studies have used molecular mechanics (such as MM2) to calculate the lowest-energy conformations and cross-sectional areas of sucrose mono-, di-, and tri-esters to help interpret their surface activity researchgate.net. Such studies confirm that increasing the degree of esterification leads to bulkier, more three-dimensional structures. Extrapolating from these findings, a computational model of this compound would predict a highly complex, sterically crowded molecule where the sucrose core is largely shielded by the dense packing of the six myristate chains.

Molecular Dynamics Simulations of Interfacial Adsorption

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations would provide a detailed understanding of how individual molecules arrange themselves at an interface, such as between oil and water. This is crucial for understanding its role as an emulsifier.

The simulation would model the sucrose headgroup and the six myristate tails, predicting their orientation and conformation at the interface. Key parameters that would be investigated include the tilt angle of the acyl chains, the extension of the sucrose headgroup into the aqueous phase, and the formation of hydrogen bonds with water molecules. These simulations can also reveal the dynamics of adsorption, showing how quickly the molecules populate the interface and how they interact with each other once there.

Illustrative Research Findings from Molecular Dynamics Simulations of Related Sucrose Esters:

While specific data for this compound is not available, MD simulations on other sucrose esters have revealed important insights. For instance, simulations of sucrose monostearate at a water-air interface have shown that the sucrose headgroup is extensively hydrated and lies flat on the water surface, while the stearate (B1226849) tail extends into the air. The degree of esterification significantly impacts the orientation and packing at the interface. For a hypothetical this compound, it is expected that the multiple myristate chains would lead to a more complex and potentially less ordered arrangement at the interface compared to monoesters.

| Sucrose Ester | Average Tilt Angle of Acyl Chains (degrees from normal) | Interfacial Tension Reduction (mN/m) | Simulation Time (ns) |

|---|---|---|---|

| Sucrose Monolaurate | 35 | -25 | 100 |

| Sucrose Monostearate | 30 | -28 | 100 |

| Sucrose Dilaurate | 45 | -22 | 150 |

Note: The data in Table 1 is illustrative and based on general trends observed for sucrose esters, not specific experimental or simulation data for the listed compounds.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. For this compound, these calculations would provide insights into the distribution of electron density, the nature of chemical bonds, and the molecule's reactivity.

Methods such as Density Functional Theory (DFT) could be employed to calculate properties like the molecular electrostatic potential (MEP), which would highlight the electron-rich and electron-poor regions of the molecule. This is particularly useful for understanding how this compound interacts with other molecules, including water, oil, and other surfactant molecules. The calculations can also predict spectroscopic properties, which could then be compared with experimental data for validation.

Illustrative Research Findings from Quantum Chemical Calculations of Related Sucrose Esters:

Quantum chemical studies on simpler sucrose esters have helped in understanding the reactivity of the different hydroxyl groups on the sucrose molecule, explaining why certain positions are more favorable for esterification. For this compound, such calculations would elucidate how the presence of six acyl chains influences the electronic properties of the sucrose headgroup. It would be expected that the ester linkages would withdraw electron density from the sucrose ring, affecting its polarity and hydrogen bonding capabilities.

| Sucrose Ester | Calculated Dipole Moment (Debye) | Energy of Highest Occupied Molecular Orbital (HOMO) (eV) | Energy of Lowest Unoccupied Molecular Orbital (LUMO) (eV) |

|---|---|---|---|

| Sucrose | 4.8 | -9.5 | 2.1 |

| Sucrose Monomyristate | 5.2 | -9.7 | 1.9 |

| This compound (Hypothetical) | 6.5 | -10.1 | 1.5 |

Note: The data in Table 2 is hypothetical and intended to illustrate the type of information gained from quantum chemical calculations. It does not represent actual calculated values for these specific molecules.

Predictive Models for Supramolecular Organization

Predictive models for supramolecular organization aim to forecast how individual molecules will self-assemble into larger structures, such as micelles, vesicles, or liquid crystals. For this compound, these models would be essential for predicting its behavior in solution and its functional properties as a surfactant.

One of the key parameters used in these models is the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup at the interface, and the length of the tail. The value of the CPP can predict the geometry of the resulting supramolecular structure. For this compound, with its bulky hydrophobic part (six myristate chains) and relatively compact hydrophilic head (sucrose), the CPP would likely favor the formation of structures like reverse micelles or lamellar phases.

Illustrative Research Findings from Predictive Models of Supramolecular Organization of Related Sucrose Esters:

Studies on a range of sucrose esters have shown a clear relationship between their structure and their self-assembly behavior. For example, sucrose monoesters with a high hydrophilic-lipophilic balance (HLB) value tend to form oil-in-water emulsions, while diesters and triesters with lower HLB values are more suited for water-in-oil emulsions. The number and length of the acyl chains are critical in determining these properties. For this compound, a very low HLB value would be expected, suggesting its primary application would be in stabilizing water-in-oil systems.

| Sucrose Ester | Estimated CPP Value | Predicted Supramolecular Structure | Typical Application |

|---|---|---|---|

| Sucrose Monolaurate | 0.3 - 0.5 | Spherical Micelles | Detergents, Oil-in-water emulsifiers |

| Sucrose Distearate | 0.5 - 1.0 | Vesicles, Bilayers | Drug delivery, Food emulsifiers |

| This compound (Hypothetical) | > 1 | Reverse Micelles, Lamellar Phases | Water-in-oil emulsifiers, Gelling agents |

Note: The CPP values and predicted structures in Table 3 are illustrative and based on theoretical principles. The values for this compound are hypothetical.

Biotechnological and Biochemical Research on Sucrose Esters Focus on Mechanism, Not Application

Enzymatic Hydrolysis and Biodegradation Pathways in Model Environments

The breakdown of sucrose (B13894) esters is fundamentally governed by the degree of esterification and the environmental conditions. Highly substituted polyesters like sucrose hexamyristate exhibit markedly different degradation profiles compared to their mono- or di-ester counterparts.

Mechanisms of Esterase and Lipase-Mediated Hydrolysis

The enzymatic hydrolysis of simple sucrose esters is a reaction catalyzed by hydrolase enzymes, particularly lipases and esterases, which cleave the ester bonds to yield sucrose and the constituent fatty acids. ui.ac.id This reaction is reversible, and in conditions of low water activity, these enzymes can catalyze the synthesis (esterification) of sucrose esters. ui.ac.iduni-pannon.hu The catalytic mechanism is analogous to that of serine proteases and often follows a "ping-pong" model where the enzyme forms an acyl-enzyme intermediate. researchgate.netnih.gov

However, the degree of substitution presents a significant steric barrier to enzymatic action. Highly substituted SPEs, such as the mixture of hexa-, hepta-, and octa-esters known as Olestra, are renowned for being indigestible. nih.govnih.gov The bulky fatty acid chains surrounding the sucrose core prevent digestive lipases from accessing and cleaving the ester linkages. nih.gov Given that this compound is a highly substituted polyester (B1180765), it is expected to exhibit similar resistance to enzymatic hydrolysis by common lipases under physiological conditions. While some enzymes like Proleather, an alkaline protease, have been used to synthesize and depolymerize specific linear sucrose polyesters in laboratory settings, this is not indicative of hydrolysis by common environmental or digestive esterases. nih.gov

Microbial Degradation of Sucrose Esters in Environmental Systems

In environmental systems such as soil, sucrose polyesters are subject to microbial degradation. nih.gov Studies on various SPEs have shown that they can be aerobically biodegraded by soil microorganisms, though the process can be slow and is highly dependent on both the specific structure of the SPE and the type of soil. nih.gov

Interaction with Biological Macromolecules in In Vitro Systems

Highly lipophilic sucrose esters, like this compound, interact strongly with other lipophilic structures, most notably the lipid bilayers that form cell membranes.

Mechanism of Interaction with Lipid Bilayers and Model Membranes

Sucrose polyesters, including hexa-esters, have been shown to exert profound, concentration-dependent effects on the phase behavior of model membrane systems. nih.govcanada.ca The mechanism of interaction involves the insertion of the lipophilic fatty acid chains into the lipid bilayer, which perturbs the membrane's structure and physical properties.

At low concentrations (below 1 mol%), SPEs can lower the temperature of the bilayer-to-inverted hexagonal phase transition in model membranes like dielaidoylphosphatidylethanolamine (B15091960) (DEPE). nih.gov In dipalmitoylphosphatidylcholine (DPPC) membranes, these low concentrations can induce the formation of non-bilayer phases. nih.gov The specific effect on the membrane's thickness is dependent on the SPE's concentration and the chain length and saturation level of its fatty acids. nih.gov

At higher concentrations (≥10 mol%), SPEs act as potent promoters of the transition from a bilayer to an inverted hexagonal (HII) phase. nih.gov Research using sucrose hexapalmitate (SHxP), an analogue of this compound, demonstrated a distinct mechanism of interaction. At these higher concentrations, SHxP was found to deplete bilayer-associated α-tocopherol (Vitamin E) from DPPC membranes. nih.govresearchgate.net The SPE sequesters the lipophilic vitamin into a fluid polyester phase that is located near the membrane surface, effectively acting as a "lipophilic sink". nih.gov This ability to extract lipophilic molecules from a membrane is strongly dependent on the SPE's concentration and its degree of esterification. nih.gov

| SPE Concentration | Model Membrane | Observed Mechanistic Effect | Reference |

|---|---|---|---|

| < 1 mol% | DEPE | Lowers bilayer to inverted hexagonal phase transition temperature; induces cubic phase formation. | nih.gov |

| < 1 mol% | DPPC | Induces formation of a non-bilayer phase. | nih.gov |

| ≥ 10 mol% | DEPE | Acts as a potent promoter of the bilayer to inverted hexagonal (HII) phase transition. | nih.gov |

| ≥ 10 mol% | DPPC with α-tocopherol | Depletes bilayer-associated α-tocopherol by sequestering it into a fluid SPE phase. | nih.gov |

Studies on Protein and Enzyme Binding Kinetics (Non-Clinical)

Currently, there is a lack of specific studies in the available scientific literature detailing the binding kinetics of this compound or other highly substituted sucrose polyesters with proteins and enzymes in non-clinical, in vitro systems.

Role of Sucrose Esters in Modulating Biological Processes in In Vitro Models (Mechanistic Focus)

The primary mechanism through which highly substituted sucrose esters like this compound modulate biological processes in in vitro models is through the significant perturbation of lipid membrane structure and function. As demonstrated in studies with model membranes, SPEs can alter fundamental physical properties, including membrane phase, thickness, and molecular packing. nih.gov

Furthermore, the ability of SPEs to act as a "lipophilic sink" represents another key modulatory mechanism. nih.gov By extracting essential lipophilic molecules, such as vitamins or signaling lipids, from the membrane, SPEs can deplete their availability for crucial biological functions. nih.govresearchgate.net For example, the sequestration of Vitamin E, an important antioxidant, from a membrane could alter the cell's ability to respond to oxidative stress in an in vitro setting. nih.gov While some studies have shown that simpler sucrose monoesters (laurate and myristate) can increase the permeability of epithelial cell layers, the effects of highly lipophilic, non-emulsifying polyesters are dominated by their disruptive interactions within the lipid core of the membrane rather than at the water-lipid interface. nih.gov

Effects on Microbial Cell Wall Integrity in Culture

Sucrose esters, including those with myristic acid, are recognized for their antimicrobial properties, which are largely attributed to their interaction with and disruption of microbial cell membranes and walls. Research indicates that the primary mechanism of action involves the interference with the structural integrity of the cell envelope. nih.gov The amphipathic nature of these molecules, possessing both a hydrophilic sucrose head and a lipophilic fatty acid tail, allows them to insert into the lipid bilayer of microbial cell membranes. This insertion is thought to alter the fluidity and permeability of the membrane, leading to the leakage of essential intracellular components and ultimately causing cell lysis. researchgate.net

Studies on various bacteria have demonstrated that sucrose esters with medium to long-chain fatty acids, such as myristic acid, exhibit significant antibacterial activity. nih.gov The effectiveness of these compounds is often correlated with the fatty acid chain length, with myristic acid esters showing potent inhibitory effects. nih.gov While the primary target is the cytoplasmic membrane, the resulting loss of turgor pressure and cellular contents indirectly compromises the entire cell wall structure. The sugar moiety of the ester is also believed to play a role in the rupture of the bacterial cell membrane. researchgate.net

Observational studies using techniques such as scanning electron microscopy have shown morphological changes in bacteria exposed to sucrose esters, including cell shrinkage and the formation of pores on the cell surface, which are indicative of cell wall and membrane damage. The disruption of the cell envelope is a key factor in the bacteriostatic and bactericidal effects of these compounds. nih.gov

Table 1: Effects of Sucrose Esters on Microbial Cell Integrity

| Sucrose Ester Type | Observed Effect on Microbial Cells | Primary Mechanism |

|---|---|---|

| Sucrose Myristate Esters | Disruption of cell envelope, morphological changes. nih.gov | Insertion into and disruption of the cytoplasmic membrane. nih.gov |

| Sucrose Monocaprate | Increased permeability of the cell membrane, leakage of intracellular components. researchgate.net | Alteration of membrane fluidity and integrity. researchgate.net |

| Sucrose Monolaurate | Inhibition of growth and induction of cell lysis. | Disruption of cell membrane leading to loss of essential metabolites. |

Modulation of Enzyme Activity (e.g., glycosidases, synthases)

The influence of sucrose esters on the activity of microbial enzymes is an area of ongoing research. While extensive data specifically on this compound is limited, studies on related sucrose esters provide insights into their potential to modulate enzyme function. One notable study investigated the effect of sucrose monolaurate on the enzymatic activities of Streptococcus mutans, a key bacterium in dental caries. The research found that sucrose monolaurate could reduce acid production from sugar by altering cell membrane permeability, which in turn affects the levels of glycolytic intermediates and the activity of enzymes within the glycolytic pathway.

Furthermore, some sugar esters have been shown to inhibit the activity of glucosyltransferases (a type of glycosyltransferase, which is a class of synthases) in S. mutans. core.ac.uk These enzymes are crucial for the synthesis of glucans, which contribute to the formation of dental plaque. By inhibiting these enzymes, sucrose esters can interfere with biofilm formation. The inhibitory mechanism is thought to be related to the surfactant properties of the sucrose esters, which could lead to conformational changes in the enzymes or interfere with the binding of substrates.

While direct evidence for the effect of this compound on a wide range of glycosidases and synthases is not yet available, the existing research on other sucrose esters suggests a potential for these compounds to act as modulators of microbial enzyme activity, primarily through their interactions with cell membranes and enzyme structures.

Table 2: Reported Effects of Sucrose Esters on Enzyme Activity

| Sucrose Ester | Target Enzyme/Process | Observed Effect | Investigated Organism |

|---|---|---|---|

| Sucrose Monolaurate | Glycolytic enzymes | Reduced acid production | Streptococcus mutans |

| Sucrose Esters | Glucosyltransferases | Inhibition of enzyme activity | Streptococcus mutans core.ac.uk |

Studies on Metabolic Pathways in Isolated Systems (Non-Clinical)

In non-clinical, isolated systems, the metabolic fate of sucrose esters is primarily characterized by their hydrolysis into their constituent molecules: sucrose and fatty acids. This breakdown can be influenced by both chemical and enzymatic conditions.

Under acidic or basic conditions, the ester bonds of sucrose esters are susceptible to hydrolysis. nih.govresearchgate.net Specifically, under acidic conditions, the glycosidic bond of the sucrose moiety is preferentially hydrolyzed, while under basic conditions, the ester bond linking the fatty acid is selectively cleaved. nih.govresearchgate.net The rate of this chemical hydrolysis is dependent on factors such as pH and temperature. nih.gov

In biological systems, the hydrolysis is typically catalyzed by enzymes. Studies on the digestion of sucrose esters have shown that they are broken down by lipases, which are enzymes that hydrolyze fats (lipids). nih.gov In vitro digestion models simulating gastrointestinal conditions have demonstrated that sucrose monoesters are largely hydrolyzed in the stomach, whereas sucrose polyesters may be digested by lipases in the intestine. nih.gov This enzymatic hydrolysis releases sucrose and the corresponding fatty acids, which can then be absorbed and enter their respective metabolic pathways. It is suggested that the degree of esterification can influence the rate of hydrolysis, with a higher degree of substitution potentially creating steric hindrance that inhibits enzymatic action. nih.gov

These findings from in vitro studies indicate that in a biological context outside of a clinical setting, the primary metabolic event for sucrose esters is their enzymatic breakdown into sucrose and fatty acids.

Table 3: Metabolic Fate of Sucrose Esters in Isolated Systems

| System Type | Primary Metabolic Process | Key Factors | Resulting Products |

|---|---|---|---|

| Chemical (Acidic/Basic) | Chemical Hydrolysis | pH, Temperature nih.gov | Sucrose, Fatty Acids, Glucose, Fructose (B13574) nih.govnih.gov |

| In Vitro Digestion Model | Enzymatic Hydrolysis | Lipases, Degree of Esterification nih.gov | Sucrose, Fatty Acids nih.gov |

Advanced Materials Science Research Incorporating Sucrose Hexamyristate Non Clinical Applications

Design and Synthesis of Novel Material Architectures

The synthesis of sucrose (B13894) hexamyristate and its integration into new material architectures is a key area of investigation. The esterification of sucrose with myristic acid allows for the creation of a molecule with a specific hydrophilic-lipophilic balance (HLB), making it suitable for a variety of applications. General synthesis strategies for sucrose esters involve either chemical or enzymatic routes. Chemical methods often involve the transesterification of sucrose with a fatty acid methyl ester in the presence of a basic catalyst, or the direct esterification using a fatty acid chloride. researchgate.net Solvent-free synthesis methods are also being explored to create more environmentally friendly processes. researchgate.net The degree of substitution, in this case, hexa-substitution, significantly influences the physical properties of the resulting compound, such as its melting point and solubility. wikipedia.org

Sucrose esters are being investigated for their potential use in organic phase change materials (PCMs) for thermal energy storage. PCMs absorb and release large amounts of latent heat during their phase transitions (e.g., solid to liquid). The melting point of sucrose esters, which is dependent on the fatty acid chain length and the degree of substitution, makes them candidates for this application. wikipedia.org While specific research on sucrose hexamyristate as a PCM is limited, the general thermal behavior of sucrose esters suggests that a highly substituted ester with a C14 fatty acid chain (myristic acid) would exhibit a distinct melting and crystallization profile suitable for thermal energy storage applications. researchgate.net The incorporation of such bio-based molecules into PCMs offers a renewable alternative to petroleum-based materials. mdpi.com

The use of sucrose and its derivatives as building blocks for bio-based polymers is a growing field of research aimed at reducing reliance on fossil fuels. Sucrose esters can be incorporated into polymer matrices to modify their properties or can be used as monomers for the synthesis of new polyesters. For instance, sucrose stearates have been used as plant-derived polyols for the creation of rigid polyurethane films. researchgate.net The six hydroxyl groups on the sucrose molecule that are esterified in this compound could potentially be reactive sites for polymerization, or the long myristate chains could act as internal plasticizers, imparting flexibility to a polymer matrix. Research into polylactic acid (PLA) composites has shown that the addition of sucrose esters can modify the thermal and mechanical properties of the bioplastic, indicating a potential application for this compound in enhancing the performance of bio-based polymers for applications like food packaging. aiche.org

The amphipathic nature of sucrose esters, possessing both hydrophilic (sucrose) and lipophilic (fatty acid) regions, makes them effective surfactants and emulsifiers. wikipedia.org This property is valuable in the fabrication of bio-interfaces and surface coatings. Sucrose esters can be used to modify the surface properties of materials, for example, by increasing the lipophilicity of a surface. capes.gov.br In the context of bio-interfaces, these molecules can be used to create stable emulsions and foams, which are important in various material processing applications. mdpi.com The specific structure of this compound, with its high degree of lipophilicity due to the six myristate chains, could be advantageous in creating durable, water-repellent coatings or in stabilizing water-in-oil emulsions for various industrial applications.

Methodologies for Material Characterization and Performance Evaluation (Non-Clinical)

The characterization of this compound and materials incorporating it is crucial for understanding their properties and potential applications. A variety of analytical techniques are employed to assess their thermal behavior, structural integrity, and performance in material constructs.

The evaluation of a material's potential for thermal energy storage primarily involves thermal analysis techniques. Differential Scanning Calorimetry (DSC) is a key method used to determine the phase transition temperatures (melting and crystallization points) and the latent heat of fusion of PCMs. researchgate.net For a potential PCM like this compound, DSC would provide critical data on its energy storage capacity. Thermogravimetric Analysis (TGA) is also used to assess the thermal stability of the material, indicating the temperature range in which it can operate without degradation. researchgate.net The performance of a thermal energy storage system can be further evaluated by analyzing its charging and discharging characteristics over multiple cycles. nih.govmdpi.com

Below is a hypothetical data table illustrating the kind of thermal properties that would be assessed for a sucrose ester-based PCM.

| Property | Method of Measurement | Typical Value Range for Sucrose Esters |

| Melting Temperature (°C) | Differential Scanning Calorimetry (DSC) | 40 - 70 |

| Latent Heat of Fusion (J/g) | Differential Scanning Calorimetry (DSC) | 100 - 200 |

| Thermal Conductivity (W/m·K) | Transient Plane Source (TPS) | 0.15 - 0.35 |

| Thermal Stability (Onset of Degradation, °C) | Thermogravimetric Analysis (TGA) | > 200 |

Note: The values presented in this table are illustrative for sucrose esters in general and are not specific to this compound due to a lack of available data.

The long-term stability and durability of materials containing this compound are critical for their practical application. For materials used in thermal energy storage, it is important to assess their stability over repeated melting and freezing cycles. mdpi.com Studies on sucrose monoesters have shown that they possess good long-term stability within a pH range of 5 to 7 at room temperature. researchgate.netnih.govjst.go.jp The structural integrity of polymer composites incorporating sucrose esters can be evaluated using mechanical testing methods to measure properties like tensile strength and modulus. Spectroscopic techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to monitor the chemical structure of the material over time and under different environmental conditions to detect any degradation. ekb.eg For surface coatings, durability can be assessed through adhesion tests and by measuring changes in surface properties, such as contact angle, after exposure to weathering or chemical agents.

The following interactive table summarizes key characterization methods and the properties they evaluate for sucrose ester-based materials.

| Characterization Technique | Property Evaluated | Relevance to Material Performance |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures, latent heat | Determines the energy storage capacity and operating temperature of PCMs. |

| Thermogravimetric Analysis (TGA) | Thermal stability, degradation temperature | Defines the upper temperature limit for material application. |

| Mechanical Testing (e.g., Tensile Testing) | Strength, stiffness, flexibility | Assesses the durability and structural integrity of polymer composites. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure, functional groups | Monitors chemical stability and detects degradation. |

| Contact Angle Goniometry | Surface wettability, hydrophobicity | Evaluates the performance of surface coatings. |

Advanced Characterization for Material Morphology and Phase Behavior

In the realm of advanced materials science, a thorough understanding of a compound's morphology and phase behavior is paramount to predicting and controlling its functional properties. For this compound, a long-chain sucrose polyester (B1180765), researchers employ a suite of advanced characterization techniques to elucidate its structural organization and transitional states in various systems. These non-clinical investigations are crucial for tailoring its application in diverse material formulations.

The morphology of materials incorporating this compound is often examined using microscopic and scattering techniques. Techniques such as polarized light microscopy (PLM) are utilized to observe the crystalline structures and their arrangement within a material matrix. For instance, in oleogels structured with sucrose esters, PLM can reveal the formation of crystal networks that immobilize the liquid oil phase. The size, shape, and distribution of these crystals are critical determinants of the material's final texture and stability.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for probing the nanoscale structure of this compound assemblies. acs.org These methods provide quantitative information about the shape and size of micelles or other aggregates, as well as the lamellar spacing in liquid crystalline phases. nih.gov For example, SANS studies on microemulsion systems containing sucrose esters have confirmed their bicontinuous structure, which is vital for applications requiring high interfacial areas. acs.org

The phase behavior of this compound is intricately linked to its amphiphilic nature, stemming from the hydrophilic sucrose head and the lipophilic myristate chains. arxiv.orgbohrium.comresearchgate.netwikipedia.org The hydrophilic-lipophilic balance (HLB) is a critical parameter that dictates its self-assembly in different media. arxiv.orgbohrium.comwikipedia.org The degree of esterification and the length of the fatty acid chains significantly influence this balance and, consequently, the phase transitions. arxiv.orgbohrium.comresearchgate.net

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to determine the phase transition temperatures and associated enthalpy changes. For sucrose esters, DSC can identify melting points, crystallization temperatures, and glass transitions, providing insight into their thermal stability and processing windows. mdpi.com The melting point of sucrose esters can range from 40 to 79 °C, a crucial factor for their application in thermally processed materials. mdpi.com

The table below summarizes key characterization techniques and the morphological and phase behavior insights they provide for long-chain sucrose esters like this compound.

| Characterization Technique | Information Obtained | Relevance to Material Properties |

| Polarized Light Microscopy (PLM) | Crystal morphology, size, and distribution | Dictates texture, stability, and mechanical strength of structured materials like oleogels. |

| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Nanoscale structure, aggregate shape and size, lamellar spacing | Elucidates the formation of micelles, vesicles, and liquid crystalline phases, crucial for emulsion and microemulsion stability. acs.orgnih.gov |

| Differential Scanning Calorimetry (DSC) | Phase transition temperatures (melting, crystallization), enthalpy changes, glass transition | Determines thermal stability, processing parameters, and storage conditions for materials. mdpi.com |

| Rheology | Viscoelastic properties, shear-thinning behavior | Characterizes the flow and deformation behavior, essential for formulating materials with specific textural and application properties. acs.org |

Future Directions in Material Science Research with this compound

The unique properties of this compound, derived from renewable resources, position it as a compound of significant interest for future materials science research, particularly in the pursuit of sustainability and multi-functionality.

Sustainable Material Development

The development of sustainable materials is a critical global priority, and this compound, as a biodegradable and bio-based material, is well-aligned with this objective. arxiv.orgbohrium.comresearchgate.net Future research is expected to focus on its application as a green alternative to petroleum-derived components in a variety of materials.

One promising area is the use of sucrose esters as bio-based plasticizers for biodegradable polymers. For instance, sucrose esters have been investigated as plasticizers for starch/polycaprolactone blends, demonstrating their potential to improve the processability and mechanical properties of bioplastics. semanticscholar.org Further research could explore the optimization of this compound content and its interaction with various biopolymer matrices to create fully biodegradable composites with tailored properties for applications such as packaging and agricultural films.